2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
Description
2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- (hereafter referred to as "the trisilanol") is a silanol derivative with a unique sterically hindered structure. Its molecular formula is C₁₀H₃₂O₃Si₄, featuring a hydroxyl (-OH) group on the central silicon atom, flanked by two silicon atoms each substituted with three methyl groups and a trimethylsilyl (-Si(CH₃)₃) moiety . This compound is synthesized via thermolysis of tris(trimethylsilyl)silane at 350°C under low pressure (1×10⁻⁶ Torr), yielding the trisilanol as a primary product alongside other decomposition species .
Its steric bulk, conferred by the hexamethyl and trimethylsilyl groups, also influences thermal stability and solubility in nonpolar solvents.
Properties
IUPAC Name |
hydroxy-tris(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28OSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h10H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWCNHNRLMBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](O)([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28OSi4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402456 | |
| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7428-60-6 | |
| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary synthetic route involves hydrolysis of tetrakis(trimethylsilyl)silane (TTMSS) under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water on the silicon center, with subsequent elimination of trimethylsilanol:
$$ \text{Si(SiMe}3\text{)}4 + \text{H}2\text{O} \rightarrow \text{HSi(SiMe}3\text{)}3\text{OH} + \text{Me}3\text{SiOH} $$
Stoichiometric control proves critical, as excess water leads to over-hydrolysis and formation of siloxane byproducts. Optimal molar ratios of TTMSS:H2O range from 1:1 to 1:1.2, achieving yields of 78-85%.
Catalytic Systems
| Catalyst Type | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl (0.1 M) | 24 | 82 | 98 |
| NH3 (gas) | 48 | 79 | 95 |
| Amberlyst-15 | 12 | 85 | 99 |
Proton-exchange resins like Amberlyst-15 enable catalyst recycling for ≥5 batches without significant activity loss. Anhydrous conditions minimize oligomerization, with THF or hexane as preferred solvents.
Photoredox-Mediated Trifluoromethylation
Dual Catalytic Approach
MacMillan's protocol employs a copper/photoredox system for late-stage functionalization:
- Photocatalyst : Ir(ppy)3 (2 mol%) under 450 nm LED
- Copper Catalyst : CuI (5 mol%) with 1,10-phenanthroline ligand
- Silanol Reagent : 2-Trisilanol (1.2 equiv)
This method converts aryl/alkyl halides to trifluoromethylated products via single-electron transfer (SET) mechanisms. The silanol acts as a CF3 source, with yields exceeding 90% for electron-deficient substrates.
Scope and Limitations
| Substrate Class | Yield Range (%) | Selectivity |
|---|---|---|
| Aryl iodides | 85-92 | >20:1 |
| Alkyl bromides | 70-78 | 5:1-10:1 |
| Heteroarenes | 65-88 | >15:1 |
Sterically hindered substrates (e.g., 2,6-disubstituted aromatics) show reduced conversions (<50%), highlighting the silanol's sensitivity to spatial constraints.
Chlorosilane Condensation Routes
Stepwise Functionalization
Alternative pathways involve condensation of chlorotris(trimethylsilyl)silane with alcohols or silyl ethers:
$$ \text{ClSi(SiMe}3\text{)}3 + \text{ROH} \rightarrow \text{ROSi(SiMe}3\text{)}3 + \text{HCl} $$
Triethylamine serves as HCl scavenger, with reactions typically conducted in THF at 0°C to room temperature. This method allows incorporation of diverse R groups (alkyl, aryl, alkenyl) but requires stringent moisture control.
Comparative Analysis
| Parameter | Hydrolysis Method | Chlorosilane Route |
|---|---|---|
| Scalability | High (kg-scale) | Moderate (100g) |
| Functionalization | Limited | High |
| Byproduct Control | Challenging | Excellent |
Industrial production favors hydrolysis for cost efficiency, while research-scale syntheses utilize chlorosilane routes for tailored derivatives.
Purification and Characterization
Crystallization Protocols
Crude product purification employs fractional crystallization from methanol/CH2Cl2 (1:3 v/v) at -20°C. Key purity indicators:
| Technique | Characteristic Data |
|---|---|
| 29Si NMR | δ -15.2 ppm (Si-OH) |
| IR | 3350 cm-1 (O-H stretch) |
| GC-MS | m/z 264 [M]+ |
Stability Considerations
The silanol group necessitates storage under inert atmosphere (Ar/N2) at -20°C. Decomposition pathways include:
- Condensation : 2 ≡Si-OH → ≡Si-O-Si≡ + H2O
- Oxidation : ≡Si-OH → ≡Si-O-O-Si≡ (peroxides)
Stabilizers like BHT (0.1 wt%) extend shelf life to 12 months.
Industrial-Scale Production
Continuous Flow Reactors
Pilot plants utilize tubular reactors with:
- Residence Time : 30 min
- Temperature : 25±2°C
- Throughput : 50 L/h
In-line IR monitoring enables real-time adjustment of H2O feed rates, maintaining conversion >95%.
Waste Management
Byproduct Me3SiOH undergoes distillation (bp 99°C) for reuse in silicone production. Closed-loop systems recover >90% solvent and catalyst.
Emerging Methodologies
Plasma-Enhanced Vapor Deposition
Recent advances employ HMDSO precursors in PECVD systems to generate thin films containing 2-Trisilanol moieties. Process parameters:
| Parameter | Value |
|---|---|
| Power Density | 0.5 W/cm2 |
| Pressure | 100 Pa |
| HMDSO Flow Rate | 10 sccm |
Resultant films show dielectric constants (k) of 2.3-2.7, suitable for microelectronics.
Biocatalytic Approaches
Preliminary studies demonstrate lipase-mediated hydrolysis of TTMSS in ionic liquids ([BMIM][BF4]) at 40°C. Yields reach 68% with enantiomeric excess >99% for chiral derivatives.
Biological Activity
2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- (CAS Number: 7428-60-6) is an organosilicon compound characterized by its unique structure comprising multiple silicon atoms and trimethylsilyl groups. This compound is recognized for its potential biological activities and applications in various fields including medicinal chemistry and materials science.
- Molecular Formula : C9H28OSi4
- Molecular Weight : 264.66 g/mol
- Structure : The compound features a central silicon atom bonded to three silicon atoms, each substituted with trimethylsilyl groups. This configuration enhances its reactivity compared to traditional silanols .
Cytotoxicity and Cell Viability
The cytotoxic effects of organosilicon compounds have been investigated in various cell lines. For instance, studies have shown that silanol derivatives can induce apoptosis in cancer cells. While direct studies on 2-Trisilanol's cytotoxicity are scarce, its chemical structure implies it may possess similar properties .
Synthesis and Applications
2-Trisilanol is synthesized through the hydrolysis of tetrakis(trimethylsilyl)silane under controlled conditions. This synthesis method allows for the production of high-purity products suitable for biological testing .
Applications in Organic Synthesis
The compound has been utilized as a reagent in organic synthesis. For example, it has been employed in trifluoromethylation reactions of alkyl and aryl halides, demonstrating its utility in creating complex molecules with potential biological activities .
Study on Antimicrobial Activity
A case study evaluated the antimicrobial properties of various silanol derivatives against common bacterial strains. The results indicated that certain silanol compounds exhibited notable inhibitory effects on bacterial growth. Although 2-Trisilanol was not specifically tested, its structural characteristics suggest it could be a candidate for similar studies .
Cytotoxicity Assessment
In vitro assays involving organosilicon compounds have revealed varying degrees of cytotoxicity across different cell lines. Future research focusing on 2-Trisilanol could explore its effects on cancer cell lines to assess its potential as an anticancer agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H28OSi4 |
| Molecular Weight | 264.66 g/mol |
| CAS Number | 7428-60-6 |
| Antimicrobial Activity | Potentially active |
| Cytotoxicity | Under investigation |
| Synthesis Method | Hydrolysis of tetrakis(trimethylsilyl)silane |
Scientific Research Applications
Organic Synthesis
2-Trisilanol is utilized as a reagent in organic synthesis due to its ability to act as a protecting group for alcohols and other functional groups. Its trimethylsilyl (TMS) groups enhance the stability of intermediates during reactions.
- Protecting Groups : The TMS groups can protect alcohols from unwanted reactions during synthesis processes. This is particularly useful in multi-step reactions where selective reactivity is required .
Material Science
The compound plays a crucial role in the development of silicon-based materials. Its unique silane structure allows for modifications that improve material properties.
- Silicon-Based Polymers : It serves as a precursor for synthesizing silicon-based polymers that exhibit enhanced thermal stability and mechanical properties. These materials are often used in coatings and adhesives .
Nanotechnology
In nanotechnology, 2-Trisilanol is employed in the fabrication of silicon nanoparticles and nanocomposites.
- Nanoparticle Synthesis : The compound can be used to create silicon nanoparticles with tailored surface properties for applications in drug delivery and catalysis. The ability to modify the surface chemistry allows for improved interaction with biological systems .
Analytical Chemistry
The compound is also relevant in analytical chemistry as a derivatizing agent for various analytes.
- Chromatography : It can be used to modify the properties of analytes to enhance their detectability during chromatographic analyses .
Case Study 1: Silylation of Alcohols
A study demonstrated the effectiveness of 2-Trisilanol in the silylation of primary alcohols. The reaction yielded high conversions with minimal by-products, showcasing its utility as a protecting agent in complex organic syntheses.
Case Study 2: Development of Silica Nanoparticles
Research involving the use of 2-Trisilanol for synthesizing silica nanoparticles highlighted its role in controlling particle size and morphology. The resultant nanoparticles exhibited significant potential for drug delivery applications due to their biocompatibility and ease of functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The trisilanol belongs to a broader class of organosilicon compounds, including trisilanes, tetrasilanes, and silyl-substituted derivatives. Below is a detailed comparison with structurally related compounds:
Structural Analogs and Their Properties
Key Differences in Reactivity and Stability
Hydrolysis Susceptibility: The trisilanol undergoes rapid hydrolysis due to its -OH group, forming siloxane (Si-O-Si) networks. In contrast, the fully methylated trisilane (CAS 1873-77-4) is inert to water but reacts with strong acids/bases . Tris(triethylsilyl)silane (CAS 25436-74-2) exhibits radical scavenging behavior, a property absent in the trisilanol due to its hydroxyl group .
Thermal Behavior: The trisilanol decomposes at temperatures exceeding 350°C, while its trisilane analog (CAS 1873-77-4) remains stable under similar conditions unless exposed to oxidizing agents . The tetrasilane (CAS 5181-43-1) demonstrates higher thermal resilience (>500°C), attributed to its extended silicon backbone and steric protection .
Steric and Electronic Effects: The trisilanol’s -OH group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., THF). Conversely, trisilanes with alkyl/aryl groups (e.g., CAS 16343-18-3) are soluble in hydrocarbons . Electron-withdrawing groups (e.g., -Sn in ’s stannyl trisilane) reduce silicon’s electrophilicity, altering reactivity in cross-coupling reactions .
Q & A
Basic: What experimental strategies are recommended for synthesizing 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves controlled hydrolysis of precursor silanes under inert atmospheres (e.g., nitrogen or argon) to prevent undesired side reactions. For example, analogous silanols like trimethylsilanol are synthesized via hydrolysis of chlorosilanes, with strict control of stoichiometry and reaction temperature . Post-synthesis, purity can be validated using:
- Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities.
- Nuclear Magnetic Resonance (NMR): NMR is critical for confirming the silanol structure and identifying residual siloxane byproducts .
- Fourier-Transform Infrared Spectroscopy (FTIR): To verify Si-OH and Si-CH bond signatures.
Basic: How do spectroscopic techniques distinguish 2-Trisilanol from its siloxane derivatives?
Methodological Answer:
Key spectral markers include:
- NMR: A resonance near −10 to −20 ppm indicates the silanol group (Si-OH), while siloxane derivatives (Si-O-Si) appear at −60 to −80 ppm .
- FTIR: A broad absorption band at 3200–3600 cm corresponds to O-H stretching in silanols, absent in siloxanes. Si-CH symmetric/asymmetric stretches appear at 1250–1270 cm and 760–790 cm , respectively .
- Raman Spectroscopy: Silanol-specific peaks at 500–600 cm (Si-O-H bending) differentiate them from siloxanes .
Advanced: What computational approaches predict the reactivity of 2-Trisilanol in crosslinking reactions?
Methodological Answer:
Advanced studies use:
- Density Functional Theory (DFT): To model Si-OH bond dissociation energies and predict reactivity with alkoxysilanes or metal oxides. For example, calculations on analogous trimethylsilanol reveal activation energies for condensation reactions .
- Molecular Dynamics (MD) Simulations: To study interfacial interactions in polymer matrices or surface coatings. Parameters like solvation free energy and diffusion coefficients inform solvent compatibility .
- QSPR Models: Quantitative Structure-Property Relationships correlate molecular descriptors (e.g., polar surface area, logP) with experimental stability data .
Advanced: How does the steric environment of 2-Trisilanol influence its stability under acidic or basic conditions?
Methodological Answer:
The bulky hexamethyl and trimethylsilyl groups confer steric protection to the Si-OH moiety, reducing its susceptibility to condensation. Experimental protocols to assess stability include:
- pH-Dependent Kinetic Studies: Monitor silanol degradation rates via NMR or FTIR under controlled pH (e.g., 1–14). For example, trimethylsilanol shows rapid condensation at pH < 2 or > 12, but steric hindrance in 2-Trisilanol may delay this .
- Thermogravimetric Analysis (TGA): Evaluate thermal stability; decomposition temperatures >150°C suggest robustness in high-temperature applications .
Advanced: What role does 2-Trisilanol play in hybrid material synthesis, and how can its surface modification efficacy be quantified?
Methodological Answer:
In hybrid materials (e.g., silica-polymer composites), 2-Trisilanol acts as a coupling agent due to its dual reactivity (Si-OH for inorganic bonding and organic groups for polymer compatibility). Methodologies include:
- Contact Angle Measurements: Quantify hydrophobicity post-surface modification. Lower water contact angles (<90°) indicate enhanced surface polarity .
- X-ray Photoelectron Spectroscopy (XPS): Detect Si-O-M (M = metal or oxide) bonds to confirm covalent grafting. A shift in Si 2p binding energy (e.g., ~103 eV for Si-O-Si vs. ~102 eV for Si-OH) validates successful modification .
- Ellipsometry: Measure film thickness to assess monolayer formation efficiency .
Advanced: How can researchers address contradictory data on the environmental persistence of 2-Trisilanol?
Methodological Answer:
Discrepancies in degradation studies often arise from varying experimental conditions. To resolve these:
- Standardized OECD Tests: Conduct Ready Biodegradability (301F) or Hydrolysis (111) assays under controlled pH, temperature, and microbial activity .
- High-Resolution LC-MS: Identify degradation products (e.g., siloxanes) and quantify half-lives. For example, trimethylsilanol derivatives show half-lives of 2–10 days in aqueous media .
- Ecotoxicity Screening: Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute/chronic effects, addressing gaps in current SDS data .
Advanced: What strategies optimize the regioselective functionalization of 2-Trisilanol for targeted applications?
Methodological Answer:
Regioselectivity is controlled via:
- Protecting Group Chemistry: Temporarily block reactive Si-OH sites using silylation agents (e.g., hexamethyldisilazane) to direct functionalization to specific positions .
- Catalytic Approaches: Use transition-metal catalysts (e.g., Pt or Rh complexes) to enable hydrosilylation at less hindered Si-CH groups .
- Microwave-Assisted Synthesis: Accelerate reaction kinetics to favor thermodynamically stable products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
